molecular formula C25H22N6O3 B3010762 N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide CAS No. 1261004-18-5

N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

Cat. No.: B3010762
CAS No.: 1261004-18-5
M. Wt: 454.49
InChI Key: DKFROTSLJBRDMJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide is a potent and selective chemical probe identified as a macrodomain-2 (MD2) selective inhibitor of PARP14, a member of the poly(ADP-ribose) polymerase family. This compound exhibits high affinity for PARP14, with an IC50 of 1.4 nM, and demonstrates exceptional selectivity over other PARP family members, including PARP15. Its primary research value lies in dissecting the non-enzymatic, scaffolding functions of PARP14, which are mediated through its macrodomains. Research has shown that this inhibitor effectively blocks the recruitment of PARP14 to sites of DNA damage, a process dependent on its macrodomain-2, without affecting its catalytic activity. This makes it an invaluable tool for investigating PARP14's role in DNA damage response, cancer cell proliferation , and the regulation of macrophage immunometabolism in inflammatory diseases. By specifically targeting the macrodomain, it provides a unique mechanism to uncouple PARP14's structural roles from its enzymatic functions, offering new insights for therapeutic development in oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-15-9-11-18(12-10-15)22-27-24(34-29-22)19-8-5-13-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)6-4-7-17(21)3/h4-13H,14H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFROTSLJBRDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a triazolo[4,3-a]pyridine core and an oxadiazole ring, which are known for their pharmacological potential. The exploration of this compound's biological activity is critical for understanding its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N6O3C_{25}H_{22}N_{6}O_{3} with a molecular weight of 454.5 g/mol. Its unique structure consists of various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H22N6O3
Molecular Weight454.5 g/mol
CAS Number1261004-18-5

Biological Activities

Research has indicated that compounds featuring oxadiazole and triazole rings exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Compounds with oxadiazole derivatives have shown significant anticancer properties. For instance, derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
    • A study highlighted that certain oxadiazole-based compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Anti-inflammatory Effects :
    • The triazolo ring has been associated with anti-inflammatory activity. Some derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .
  • Antimicrobial Properties :
    • The compound's structure allows it to interact with bacterial cell membranes or inhibit essential enzymatic pathways in bacteria. Research indicates that similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole structures often act as enzyme inhibitors (e.g., HDACs and carbonic anhydrases), which can disrupt cancer cell proliferation and inflammation pathways .
  • Receptor Modulation : The interaction with various receptors (e.g., sigma receptors) can modulate neurotransmitter release and influence pain pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A derivative similar to the target compound was tested against multiple cancer cell lines and showed promising results with IC50 values ranging from 0.5 µM to 5 µM depending on the cell line .
  • Research on Anti-inflammatory Properties :
    • A specific analog demonstrated significant inhibition of COX enzymes in vitro, suggesting potential for development as an anti-inflammatory drug .

Scientific Research Applications

Structure and Composition

The molecular formula of N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide is C25H22N6O3C_{25}H_{22}N_{6}O_{3} with a molecular weight of approximately 442.48 g/mol. Its InChI representation is:

InChI 1S C25H22N6O3 c1 15 7 4 10 18 13 15 22 27 24 34 29 22 19 11 6 12 30 23 19 28 31 25 30 33 14 20 32 26 21 16 2 8 5 9 17 21 3 h4 13H 14H2 1 3H3 H 26 32 \text{InChI 1S C25H22N6O3 c1 15 7 4 10 18 13 15 22 27 24 34 29 22 19 11 6 12 30 23 19 28 31 25 30 33 14 20 32 26 21 16 2 8 5 9 17 21 3 h4 13H 14H2 1 3H3 H 26 32 }

Medicinal Chemistry

This compound has shown promise in various biological activities:

  • Anticancer Activity :
    • Research indicates that compounds with triazolopyridine cores exhibit significant anticancer properties. The unique arrangement of functional groups may enhance their efficacy against specific cancer cell lines.
    • A study demonstrated that derivatives of triazolopyridine compounds can inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Properties :
    • The oxadiazole moiety is known for its antimicrobial activity. Compounds containing this structure can act against a range of bacterial and fungal pathogens.
    • Case studies have shown effectiveness in treating infections caused by resistant strains.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response.
    • Clinical trials are needed to confirm these effects and establish therapeutic dosages.

Chemical Research

The compound's unique structure allows it to participate in various chemical reactions:

  • Oxidation and Reduction Reactions : These can modify the compound's functional groups to enhance its biological activity or alter its pharmacokinetic properties.
  • Substitution Reactions : Useful for synthesizing analogs that may exhibit improved efficacy or reduced toxicity.

Table of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of tumor growth ,
AntimicrobialActivity against bacterial and fungal pathogens,
Anti-inflammatoryModulation of inflammatory pathways ,

Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of triazolopyridine derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than 10 µM.

Antimicrobial Efficacy

In another investigation highlighted in Antibiotics, derivatives featuring the oxadiazole ring were tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide ()

  • Molecular Formula : C₁₉H₁₅N₇O₄
  • Molecular Weight : 405.4 g/mol
  • Key Substituents : 3-methyl-1,2,4-oxadiazole, benzoxazolone.
  • Synthesis : Prepared via coupling reactions, though specific yields are unreported.

Oxadixyl ()

  • Structure : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
  • Application : Fungicide.
  • Key Differences : Lacks the triazolo-oxadiazole core but shares the 2,6-dimethylphenyl acetamide backbone. This highlights the importance of heterocyclic systems in bioactivity .

Compound 58 ()

  • Structure : Features a tetrazolyl-pyridine and benzooxazolo-oxazine core.
  • Synthesis Yield : 42% via Buchwald-Hartwig coupling.
  • Characterization : Employed NMR and mass spectrometry, similar to methods used for the target compound .

Methodological Considerations ()

  • Structural similarity assessments rely on molecular descriptors (e.g., fingerprinting, pharmacophore mapping). The target compound’s triazolo-oxadiazole core may prioritize kinase or enzyme inhibition, akin to related agrochemicals .

Research Findings

  • Structural Impact : The triazolo-oxadiazole system in the target compound likely enhances metabolic stability compared to simpler acetamides like oxadixyl .
  • Synthetic Efficiency : Reactions using cesium carbonate/DMF () achieve higher yields than palladium-mediated couplings (), suggesting route optimization is critical .
  • Bioactivity Prediction : Analogues with 2,6-dimethylphenyl groups (e.g., oxadixyl) exhibit fungicidal activity, implying the target compound may share similar targets .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and carbonyls (δ 160–180 ppm). Overlapping signals in the triazolo-pyridine region require 2D NMR (HSQC, HMBC) for resolution .
  • HRMS : Confirm molecular ion ([M+H]+) and fragment peaks (e.g., cleavage of the acetamide moiety).
  • X-ray crystallography : Resolve stereochemical ambiguities in the triazolo-oxadiazole system .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

How can reaction conditions be optimized to improve the yield of the triazolo[4,3-a]pyridine core?

Advanced Research Question

  • Design of Experiments (DOE) : Vary base (e.g., K2CO3 vs. Et3N), temperature (80–120°C), and reaction time (4–24 hrs) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
  • In situ monitoring : Use FTIR to track carbonyl intermediate formation (e.g., disappearance of nitrile peaks at ~2200 cm⁻¹) .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Orthogonal assays : Validate enzyme inhibition data with cell-based assays (e.g., cytotoxicity in cancer cell lines) .
  • Purity verification : Use LC-MS to rule out impurities (e.g., unreacted intermediates) as contributors to anomalous activity .
  • Molecular dynamics (MD) simulations : Refine docking poses by accounting for protein flexibility and solvation effects .

How is the reaction mechanism of oxadiazole ring formation studied?

Advanced Research Question

  • Kinetic isotope effects (KIE) : Replace nitrile (R-C≡N) with 15N-labeled analogs to track bond reorganization .
  • Trapping intermediates : Use low-temperature NMR to isolate and characterize thioamide intermediates in cyclization steps .
  • DFT calculations : Model transition states for cyclodehydration steps to predict regioselectivity .

What methodologies guide SAR studies for substituent modifications?

Advanced Research Question

  • Systematic substitutions : Replace 4-methylphenyl (oxadiazole) with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to assess impact on solubility and target binding .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using linear regression models .
  • Co-crystallization : Determine binding modes of analogs with target proteins (e.g., kinases) to rationalize SAR trends .

How can reproducibility in multi-step synthesis be ensured?

Advanced Research Question

  • Strict condition control : Use anhydrous solvents, inert atmospheres (N2/Ar), and calibrated heating mantles for exothermic steps (e.g., cyclizations) .
  • Batch-to-batch analysis : Compare NMR and HPLC profiles across syntheses to detect deviations .
  • Intermediate stability testing : Store key intermediates under nitrogen at -20°C to prevent degradation .

How are computational tools integrated into analog design?

Advanced Research Question

  • Virtual screening : Use AutoDock Vina to prioritize analogs with improved docking scores for synthesis .
  • ADMET prediction : Filter candidates with poor pharmacokinetic profiles (e.g., high LogP) using SwissADME .
  • QM/MM simulations : Refine binding energy calculations for critical hydrogen bonds between the acetamide group and active-site residues .

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